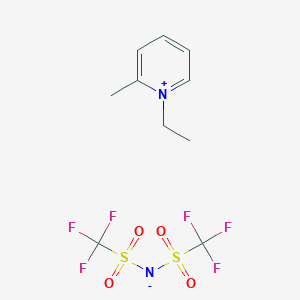
5-(Chlorodifluoromethoxy)-2-nitro-m-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chlorodifluoromethoxy)-2-nitro-m-xylene, also called 5-CDMX, is a chlorinated nitroaromatic compound that is used in a variety of scientific applications. It is a colorless, volatile liquid that is soluble in organic solvents, and is used as a reagent in organic synthesis, as a starting material in the synthesis of other compounds, and as a research tool in various scientific studies.
Mécanisme D'action
The mechanism of action of 5-CDMX is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to other molecules and forming covalent bonds with them. This allows the compound to interact with a variety of different molecules and to form a variety of different products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CDMX are not well understood. However, the compound has been shown to be toxic to aquatic organisms, and it is believed to have a negative effect on the environment. It is also believed to be toxic to humans and animals, and it has been linked to a variety of health problems, including cancer, reproductive and developmental problems, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-CDMX has a number of advantages and limitations for lab experiments. On the one hand, it is relatively easy to synthesize and can be used in a variety of applications. On the other hand, it is toxic and can be hazardous to handle. Additionally, it is volatile and can be difficult to store and transport.
Orientations Futures
There are a number of potential future directions for 5-CDMX. One potential direction is to explore its potential as a pharmaceutical agent. Additionally, further research could be conducted to better understand its biochemical and physiological effects. Additionally, its potential as a reagent in organic synthesis could be explored further, as could its potential uses in analytical chemistry. Finally, further research could be conducted to better understand its environmental effects and its potential toxicity.
Méthodes De Synthèse
5-CDMX is typically synthesized through a reaction between chlorodifluoromethane and 2-nitro-m-xylene. This reaction is typically conducted in a sealed vessel at a temperature of between -20°C and -10°C. The reaction can be catalyzed by either an acid or a base, depending on the desired product. The reaction produces a mixture of products, which can then be separated and purified using conventional organic synthesis techniques.
Applications De Recherche Scientifique
5-CDMX is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and analytical chemistry. It is used as a reagent in organic synthesis to produce a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds. It is also used in medicinal chemistry and analytical chemistry as a starting material for the synthesis of other compounds, and as a research tool in various scientific studies.
Propriétés
IUPAC Name |
5-[chloro(difluoro)methoxy]-1,3-dimethyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO3/c1-5-3-7(16-9(10,11)12)4-6(2)8(5)13(14)15/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOZCXQMEPHMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chlorodifluoromethoxy)-2-nitro-m-xylene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tris[2-(p-tolyl)pyridine]iridium(III), 99%](/img/structure/B6310744.png)








